molecular formula C16H13BrN2OS B12583606 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide CAS No. 646062-61-5

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide

Cat. No.: B12583606
CAS No.: 646062-61-5
M. Wt: 361.3 g/mol
InChI Key: KMTYINAASRJMJO-UHFFFAOYSA-M
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Description

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is a chemical compound with the molecular formula C14H11BrN2OS2. This compound is known for its unique structure, which includes a pyrimidin-1-ium core substituted with a phenyl group and a thiophen-2-yl ethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-acetylthiophene with 4-phenylpyrimidine in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium cyanide (NaCN), sodium azide (NaN3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Cyanides, azides

Scientific Research Applications

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide
  • 1-[2-Oxo-2-p-tolyl-ethyl]-4-thiophen-2-yl-pyrimidin-1-ium bromide

Uniqueness

1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide is unique due to the presence of both a phenyl group and a thiophen-2-yl ethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which may not be observed in similar compounds .

Properties

CAS No.

646062-61-5

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-(4-phenylpyrimidin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide

InChI

InChI=1S/C16H13N2OS.BrH/c19-15(16-7-4-10-20-16)11-18-9-8-14(17-12-18)13-5-2-1-3-6-13;/h1-10,12H,11H2;1H/q+1;/p-1

InChI Key

KMTYINAASRJMJO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CS3.[Br-]

Origin of Product

United States

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